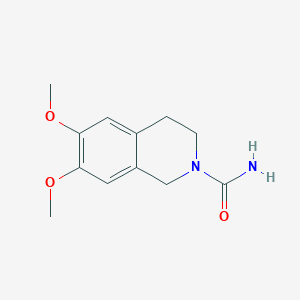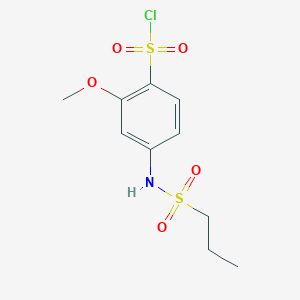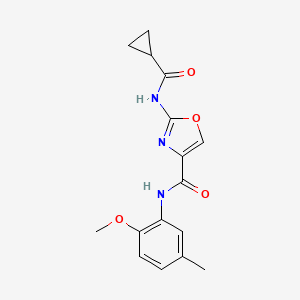
2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide, also known as CCMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCMI belongs to the class of oxazole carboxamides and is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide involves the reaction of 2-methoxy-5-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropanecarboxamide to form the desired intermediate, which is then cyclized with oxalyl chloride to form the oxazole ring. Finally, the amide group is introduced using ammonia in methanol.
Starting Materials
2-methoxy-5-methylphenylacetic acid, thionyl chloride, cyclopropanecarboxamide, oxalyl chloride, ammonia, methanol
Reaction
2-methoxy-5-methylphenylacetic acid is reacted with thionyl chloride to form the corresponding acid chloride., The acid chloride is then reacted with cyclopropanecarboxamide to form the intermediate., The intermediate is then cyclized with oxalyl chloride to form the oxazole ring., Finally, the amide group is introduced using ammonia in methanol.
作用机制
2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to target proteins, which are essential for their activation. CK2 is involved in the regulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation. Inhibition of CK2 by 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide leads to the activation of pro-apoptotic pathways and the suppression of cell growth and proliferation.
生化和生理效应
2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. It also has neuroprotective effects and has been shown to reduce the accumulation of amyloid beta peptides in the brain. Additionally, 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide is a potent and selective inhibitor of CK2, which makes it an attractive target for therapeutic development. However, its low solubility in water and poor bioavailability limit its use in vivo. Additionally, its off-target effects and potential toxicity need to be further investigated.
未来方向
Future research on 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide should focus on improving its solubility and bioavailability to enhance its therapeutic potential. Additionally, its off-target effects and potential toxicity need to be further investigated to ensure its safety for clinical use. Further studies should also investigate the role of CK2 inhibition in other diseases, such as diabetes and cardiovascular disease. The development of more potent and selective CK2 inhibitors, including 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide, may provide new avenues for the treatment of various diseases.
科学研究应用
2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. CK2 is overexpressed in many cancers, and its inhibition has been shown to induce cell death and reduce tumor growth. 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. Additionally, 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-9-3-6-13(22-2)11(7-9)17-15(21)12-8-23-16(18-12)19-14(20)10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYFIRYZLCEOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2909838.png)
![N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2909841.png)
![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)
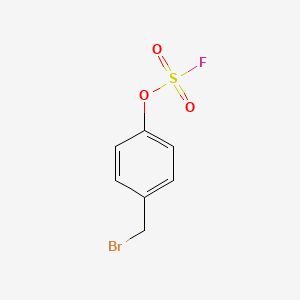
![4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2909846.png)
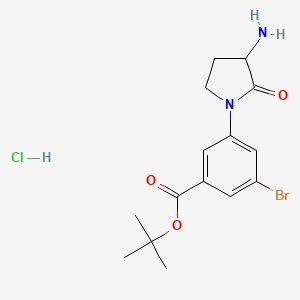
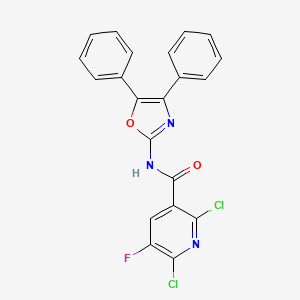
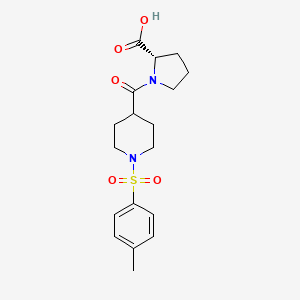
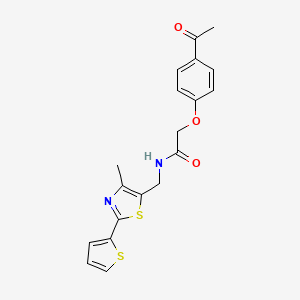
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)
![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)
![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)
